molecular formula C18H18N2O4 B15018422 methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B15018422
M. Wt: 326.3 g/mol
InChI Key: GJRQNXIJMZSSHV-YBFXNURJSA-N
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Description

METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenol with acetic anhydride to form 4-methylphenyl acetate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{(E)-[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE
  • 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL

Uniqueness

METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H18N2O4/c1-13-3-9-16(10-4-13)24-12-17(21)20-19-11-14-5-7-15(8-6-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+

InChI Key

GJRQNXIJMZSSHV-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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